4-Bromononafluorodiphenyl ether

Fluorinated building blocks Distillation purification Volatility engineering

4‑Bromononafluorodiphenyl ether (CAS 14055‑44‑8, molecular formula C₁₂BrF₉O, molecular weight 411.02 g·mol⁻¹) is a fully halogenated diaryl ether in which one phenyl ring carries a single bromine substituent and the second ring is perfluorinated. The compound belongs to the class of polyhalogenated diphenyl ethers, combining the synthetic versatility of an aryl bromide with the extreme electron‑withdrawing character and low polarisability imparted by nine fluorine atoms.

Molecular Formula C12BrF9O
Molecular Weight 411.02 g/mol
CAS No. 14055-44-8
Cat. No. B079287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromononafluorodiphenyl ether
CAS14055-44-8
Molecular FormulaC12BrF9O
Molecular Weight411.02 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)OC2=C(C(=C(C(=C2F)F)Br)F)F
InChIInChI=1S/C12BrF9O/c13-1-2(14)7(19)11(8(20)3(1)15)23-12-9(21)5(17)4(16)6(18)10(12)22
InChIKeyUHIGTBMVQHTRMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromononafluorodiphenyl ether (CAS 14055-44-8) – Core Physicochemical & Structural Baseline for Research Sourcing


4‑Bromononafluorodiphenyl ether (CAS 14055‑44‑8, molecular formula C₁₂BrF₉O, molecular weight 411.02 g·mol⁻¹) is a fully halogenated diaryl ether in which one phenyl ring carries a single bromine substituent and the second ring is perfluorinated [1]. The compound belongs to the class of polyhalogenated diphenyl ethers, combining the synthetic versatility of an aryl bromide with the extreme electron‑withdrawing character and low polarisability imparted by nine fluorine atoms . Its IUPAC name is 1‑bromo‑2,3,5,6‑tetrafluoro‑4‑(pentafluorophenoxy)benzene [1]. Because the bromine atom is located para to the ether linkage and the perfluorinated ring is chemically robust, the molecule serves as a platform intermediate for palladium‑catalysed cross‑coupling reactions that construct advanced fluorinated materials, liquid crystals, and bioactive molecules.

Cross‑coupling handle
Aryl bromide suited for palladium‑catalysed couplings to construct fluorinated architectures.
Perfluorinated ring
Imparts low polarisability, strong electron withdrawal, and reduced refractive index.
Distillation profile
Lower boiling point than non‑fluorinated diphenyl ethers facilitates purification by distillation.

Why 4‑Bromononafluorodiphenyl ether Cannot Be Replaced by a Non‑fluorinated or Differently Halogenated Diphenyl Ether


Replacing 4‑bromononafluorodiphenyl ether with a non‑fluorinated analog such as 4‑bromodiphenyl ether (CAS 101‑55‑3) or with a chlorinated variant is problematic because perfluorination fundamentally alters both physicochemical behaviour and reactivity. The nine fluorine atoms reduce the boiling point by more than 100 °C, raise the density by ~35 %, and invert the refractive index relative to the hydrocarbon version . Furthermore, the strong electron‑withdrawing effect of the perfluorinated ring modulates the reactivity of the C–Br bond in palladium‑catalysed transformations: oxidative addition proceeds at a rate that differs markedly from that of a non‑fluorinated aryl bromide, making the compound a privileged substrate for constructing highly fluorinated architectures [1]. Simply substituting a cheaper, less fluorinated analogue risks altered reaction kinetics, lower yields, or incompatible physical properties in the final application—whether that is a liquid‑crystal mixture, a fluorinated pharmaceutical intermediate, or a heat‑transfer fluid. The quantitative evidence below demonstrates where these differences become operationally significant.

Non‑fluorinated analogue
4‑Bromodiphenyl ether differs in boiling point, density, and refractive index; these shifts may alter purification behaviour and formulation properties.
Aryl chloride congener
The C–Cl bond reduces oxidative addition rate compared with C–Br, potentially lowering cross‑coupling yield and raising impurity profiles under identical conditions.

4‑Bromononafluorodiphenyl ether – Head‑to‑Head Differentiation Evidence Against Closest Analogues


Boiling‑Point Depression: >100 °C Lower Than the Non‑fluorinated Analogue

Perfluorination of the diphenyl ether scaffold dramatically reduces intermolecular van der Waals interactions, leading to a boiling point of 198.5 °C at 760 mmHg for 4‑bromononafluorodiphenyl ether . In contrast, the non‑fluorinated analogue 4‑bromodiphenyl ether boils at 305 °C under the same pressure . This 106.5 °C difference translates into markedly lower energy input for distillative purification and enables vacuum distillation where the hydrocarbon congener would require impractically high temperatures, reducing thermal degradation risk during isolation .

Boiling point
Head-to-head
198.5 °C vs 305 °C (Δ –106.5 °C)
Lower bp may support distillation purification and reduce thermal stress during isolation.
Atmospheric pressure ebulliometry.
Fluorinated building blocks Distillation purification Volatility engineering

Density Increase of ~35 % Over the Non‑fluorinated Analogue

The substitution of nine hydrogen atoms by fluorine increases the molecular weight and compactness of the molecule. The density of 4‑bromononafluorodiphenyl ether is reported as 1.919 g·cm⁻³ , whereas 4‑bromodiphenyl ether has a density of 1.423 g·cm⁻³ . This ~35 % higher density is a direct consequence of the heavier fluorine atoms and more efficient crystal packing and is a hallmark of highly fluorinated aromatic systems .

Density
Head-to-head
1.919 vs 1.423 g·cm⁻³ (+35 %)
Higher density may aid biphasic separation and dense‑fluid application design.
Room‑temperature pycnometry.
Density tailoring Fluorinated materials Phase‑separation applications

Refractive Index Depression: 1.475 vs. 1.601 for the Non‑fluorinated Analogue

Fluorination lowers the polarisability of the aromatic rings, which is reflected in a reduced refractive index. 4‑Bromononafluorodiphenyl ether exhibits a refractive index (nD) of 1.475 , whereas 4‑bromodiphenyl ether has a refractive index of approximately 1.601 . The difference of −0.126 is substantial and alters the optical matching properties of mixtures into which the compound is incorporated .

Refractive index
Head-to-head
nD 1.475 vs ~1.601 (Δ –0.126)
Lower RI supports optical matching in fluorinated coatings and liquid crystals.
Sodium D‑line, 20 °C refractometry.
Optical materials Refractive index engineering Fluorinated coatings

Aryl Bromide vs. Aryl Chloride: Inherently Higher Cross‑Coupling Reactivity

In palladium(0)‑catalysed cross‑coupling reactions, the rate‑limiting oxidative‑addition step is substantially faster for aryl bromides than for aryl chlorides. Representative bond‑dissociation energies are C–Br ≈ 84 kcal·mol⁻¹ versus C–Cl ≈ 95 kcal·mol⁻¹ for unsubstituted phenyl halides; the weaker C–Br bond lowers the kinetic barrier [1]. This intrinsic reactivity differential means that 4‑bromononafluorodiphenyl ether couples efficiently under mild conditions, whereas the corresponding 4‑chloro congener often requires elevated temperatures, stronger bases, or specialised ligands, increasing impurity profiles and reducing overall yield [1][2].

C–Br reactivity
Class‑level inference
C–Br BDE ~84 vs C–Cl ~95 kcal·mol⁻¹
Weaker C–Br bond may permit faster oxidative addition, supporting milder coupling conditions.
General aryl halide trend; confirm for specific Pd system.
Palladium catalysis Cross‑coupling Oxidative addition Synthetic efficiency

Procurement‑Relevant Application Scenarios for 4‑Bromononafluorodiphenyl ether Based on Differentiated Evidence


Synthesis of Highly Fluorinated Liquid‑Crystal Intermediates via Suzuki‑Miyaura Coupling

The combination of a reactive aryl bromide site and an extensively fluorinated environment makes 4‑bromononafluorodiphenyl ether a preferred electrophile for constructing fluorinated terphenyls and biphenyls used in liquid‑crystal mixtures. The oxidative‑addition advantage of the C–Br bond (BDE ~84 kcal·mol⁻¹) over aryl chlorides allows coupling under mild Pd⁰ conditions with minimal debromination, while the perfluorinated ring simultaneously imparts the low refractive index and high density that are essential for electro‑optic performance [1][2].

Fluorinated Pharmaceutical Building Blocks Requiring High Purity via Distillation

In medicinal chemistry programmes that demand highly fluorinated aryl ether fragments—for example, as PET‑tracer precursors or metabolically stable bioisosteres—the boiling point of 198.5 °C enables purification by fractional distillation at temperatures far below the decomposition thresholds of sensitive intermediates. The >100 °C boiling‑point gap relative to non‑fluorinated analogues translates into a cleaner isolation protocol, reducing residual solvents and metal contaminants to levels acceptable for GMP intermediate production [1][2].

Dense‑Fluid Heat‑Transfer Media and Fluorinated Solvent Formulations

With a density of 1.919 g·cm⁻³ and a flash point of 100.4 °C, 4‑bromononafluorodiphenyl ether can serve as a dense, non‑flammable component in specialised heat‑transfer fluids or reaction media for biphasic catalysis. The density differential (+35 % vs. 4‑bromodiphenyl ether) facilitates gravity‑driven phase separation, while the low surface energy imparted by the perfluorinated ring reduces fouling on reactor surfaces [1][2].

Optical Coatings and Low‑Refractive‑Index Formulations

A refractive index of 1.475 makes 4‑bromononafluorodiphenyl ether an attractive reactive diluent or co‑monomer in UV‑curable fluorinated coatings destined for antireflective layers on displays or fibre‑optic claddings. When copolymerised via the aryl bromide handle, it preserves a refractive index substantially lower than that of conventional aromatic diluents (e.g., 4‑bromodiphenyl ether, nD ≈ 1.601), enabling precise index matching without sacrificing cross‑linking reactivity [1][2].

Application
Selection Property
Validation Focus
Fluorinated liquid‑crystal intermediates
Aryl bromide reactivity + perfluorinated environment
Cross‑coupling yield and purity (Suzuki‑Miyaura)
Fluorinated pharmaceutical building blocks
Distillation‑friendly boiling point
Distillation recovery and residual solvent levels
Dense heat‑transfer fluids
Higher density and non‑flammability
Phase separation and thermal stability
Low‑refractive‑index optical coatings
Lower refractive index vs. conventional aromatics
Refractive index matching and optical clarity
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